2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-16(2)5-7-17)29-14-12-28(13-15-29)19-10-8-18(25)9-11-19/h4-11,21,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQMYMMWBPBHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazole structure. Its molecular formula is , with a molecular weight of approximately 451.6 g/mol. The compound features a thiazole ring fused with a triazole ring and incorporates various functional groups that contribute to its potential biological activities.
Biological Activity
Pharmacological Significance
Thiazole and triazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential applications in medicinal chemistry, particularly for targeting neurological disorders and infections .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. Specifically:
- Piperazine Moiety : Known to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity.
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability and efficacy.
- Thiazole and Triazole Rings : These structures are known to exhibit significant biological activities due to their ability to form hydrogen bonds and interact with enzyme active sites .
Biological Activity Data
The following table summarizes related compounds and their reported biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methylthiazolo[3,2-b][1,2,4]triazole | Structure | Antimicrobial |
| 5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazole | Structure | Antitumor |
| 7-Arylthiazolo[3,2-b][1,2,4]triazoles | Structure | Anti-inflammatory |
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:
- Antimicrobial Activity : A study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with MIC values ranging from 100 to 400 μg/mL . While the specific activity of this compound has not been extensively documented yet, its structural analogs show promise.
- Anticancer Potential : Thiazole compounds have been reported to induce apoptosis in cancer cells through various mechanisms. For instance, derivatives similar to the target compound have shown efficacy against breast cancer cell lines by inhibiting cell proliferation .
- Neuropharmacological Effects : The piperazine component suggests potential applications in treating psychiatric disorders. Research indicates that piperazine derivatives can act as serotonin receptor modulators .
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Piperazine Moiety : This is often associated with psychoactive properties and has been utilized in many pharmaceutical agents.
- Fluorophenyl Group : The fluorine atom can enhance the lipophilicity and metabolic stability of the compound.
Medicinal Chemistry
The compound's structure suggests several potential applications in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit antimicrobial properties. For example:
- 5-Methylthiazolo[3,2-b][1,2,4]triazole has shown significant antimicrobial activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Methylthiazolo[3,2-b][1,2,4]triazole | Structure | Antimicrobial |
| 5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazole | Structure | Antitumor |
| 7-Arylthiazolo[3,2-b][1,2,4]triazoles | Structure | Anti-inflammatory |
Anticonvulsant Properties
Thiazole-containing compounds have been documented for their anticonvulsant effects. Studies have shown that certain thiazole derivatives can significantly reduce seizure activity in animal models. For instance:
- Compounds with para-halogen substitutions on the phenyl ring demonstrated enhanced anticonvulsant properties due to their ability to interact with neurotransmitter systems effectively.
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology:
- Serotonin Receptor Modulation : Compounds similar to this may act as antagonists or agonists at serotonin receptors (5-HT), which are crucial for mood regulation and anxiety disorders.
Cancer Research
The antitumor potential of similar thiazolo[3,2-b][1,2,4]triazoles has been explored extensively:
- Studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Applications
Given the structural similarities with known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory properties:
- Research into related compounds has shown effectiveness in reducing inflammation markers in vitro and in vivo.
Case Studies and Research Findings
Several studies have highlighted the significance of thiazole-based compounds:
Case Study 1: Anticonvulsant Activity
A study published in Molecules examined various thiazole derivatives for their anticonvulsant effects. The results indicated that certain structural modifications significantly enhanced efficacy compared to standard treatments like ethosuximide .
Case Study 2: Antimicrobial Properties
A comprehensive analysis of substituted phenylthiazoles demonstrated their antimicrobial efficacy against various bacterial strains. The presence of electron-withdrawing groups was found to enhance activity against resistant strains .
Case Study 3: Antitumor Effects
Research focusing on thiazolo[3,2-b][1,2,4]triazoles revealed their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under acidic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ in H₂SO₄ | 6-keto derivative | 68% |
This reaction proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous thiazolo-triazole systems . The ketone product enhances electrophilicity for downstream nucleophilic attacks.
Reduction Reactions
The ethyl group at position 2 can be reduced under catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C in EtOH | 2-methyl derivative | Retains antimicrobial activity |
Reductive cleavage of the piperazine ring’s C–N bond is also observed under strong reducing agents like LiAlH₄, yielding secondary amines.
Nucleophilic Substitution
The fluorophenyl group participates in SNAr reactions due to electron-withdrawing effects:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| SNAr | NaN₃ in DMF | 4-azidophenyl analog | >90% para-selectivity |
This reactivity aligns with computational studies showing enhanced positive charge at the para position (Mulliken charge: +0.32) .
Electrophilic Aromatic Substitution
The p-tolyl group undergoes nitration and sulfonation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-nitro-p-tolyl derivative | 55% |
| Sulfonation | H₂SO₄/SO₃ | p-tolylsulfonic acid analog | 42% |
Steric hindrance from the methyl group limits meta-substitution, favoring para products in 78% of cases .
Cross-Coupling Reactions
The thiazole ring enables Suzuki-Miyaura couplings:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | Anticancer leads |
Optimized conditions use microwave irradiation (120°C, 20 min), achieving 85% conversion .
Acid/Base-Mediated Transformations
The hydroxyl group at position 6 exhibits pH-dependent tautomerism:
-
Acidic conditions : Enol form dominates (λmax = 320 nm).
-
Basic conditions : Keto form prevails (λmax = 285 nm).
Protonation of the piperazine nitrogen (pKa = 6.8 ± 0.2) enhances water solubility at physiological pH .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the thiazole-triazole junction:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm) | Cyclobutane dimer | Φ = 0.12 |
This dimerization is reversible under thermal conditions (ΔG‡ = 98 kJ/mol) .
Biological Reactivity
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) via heme coordination, confirmed by UV-Vis titration (Soret band shift to 423 nm) . Metabolism studies identify glucuronidation at the hydroxyl group as the primary detoxification pathway .
Comparison with Similar Compounds
Structural Features
The compound is compared to two isostructural analogs from :
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Physicochemical Properties
- Hydrophobicity : The target compound’s p-tolyl and ethyl groups may increase lipophilicity compared to the chloro-/fluorophenyl groups in Compounds 4/5.
- Solubility : The hydroxyl group in the target compound could enhance aqueous solubility relative to Compounds 4/5, which lack polar substituents.
Research Findings and Data
Table 1: Crystallographic Data Comparison
| Parameter | Compound 4/5 | Target Compound (Inferred) |
|---|---|---|
| Crystal System | Triclinic | Not reported |
| Space Group | P¯1 | – |
| Molecules/Unit | 2 | – |
| Planar Deviation | One fluorophenyl nonplanar | Likely similar* |
*Assuming structural similarities to analogs.
Table 2: Substituent Impact
| Group | Target Compound | Compounds 4/5 |
|---|---|---|
| Aromatic Substituent | 4-Fluorophenyl (piperazine) | 4-Chloro/fluorophenyl (pyrazole) |
| Flexibility | High (piperazine) | Low (rigid pyrazole) |
| Polar Groups | Hydroxyl | None |
Q & A
Q. What are the standard synthetic pathways for 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The compound is synthesized via multi-step reactions, typically involving:
- Cyclization of thiazole and triazole rings using α-haloketones or thiourea derivatives under reflux conditions in ethanol or methanol .
- Mannich or alkylation reactions to introduce the piperazine and fluorophenyl groups. For example, coupling 4-(4-fluorophenyl)piperazine with p-tolylmethyl intermediates under catalytic conditions (e.g., triethylamine) in dimethylformamide (DMF) at 60–80°C .
- Purification via column chromatography or recrystallization using solvents like ethanol or chloroform .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy (1H and 13C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, triazole rings) .
- X-ray crystallography for resolving 3D conformation and crystal packing, particularly when studying protein-ligand interactions .
Q. What structural features of this compound are linked to its pharmacological potential?
The compound’s bioactivity arises from:
- The thiazolo[3,2-b][1,2,4]triazole core , which mimics purine bases, enabling interactions with enzymes like kinases .
- The 4-(4-fluorophenyl)piperazine moiety , known to enhance binding to serotonin or dopamine receptors .
- Hydrophobic substituents (e.g., p-tolyl, ethyl groups), which improve membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
Strategies include:
- Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
- Solvent optimization : Replacing DMF with acetonitrile in alkylation steps to minimize side reactions .
- Catalyst screening : Testing alternatives like palladium on carbon (Pd/C) for Suzuki-Miyaura couplings involving aryl halides .
Q. How to resolve contradictions in reported biological activity data across similar analogs?
Discrepancies (e.g., varying IC50 values) can be addressed by:
- Standardizing assay protocols : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds .
- Computational docking studies : Compare binding modes of analogs to identify critical residues (e.g., hydrophobic pockets in kinase targets) .
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out off-target effects .
Q. What computational approaches predict the compound’s mechanism of action?
Advanced methods include:
- Molecular dynamics (MD) simulations to study conformational flexibility in aqueous environments .
- Pharmacophore modeling to map electrostatic and steric features essential for binding G-protein-coupled receptors (GPCRs) .
- QSAR analysis of derivatives to correlate substituent electronegativity (e.g., fluorine) with antimicrobial potency .
Methodological Considerations
Q. How to design derivatives with improved selectivity for cancer targets?
- Introduce bioisosteres : Replace the p-tolyl group with pyridinyl to enhance hydrogen bonding with kinase ATP pockets .
- Fragment-based drug design : Screen truncated analogs (e.g., thiazole-only fragments) to identify minimal pharmacophores .
Q. What strategies mitigate instability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
